molecular formula C21H21N3O5S B14936889 2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14936889
M. Wt: 427.5 g/mol
InChI Key: WFXNYEBJCOJMSE-UHFFFAOYSA-N
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Description

2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of isoindole derivatives with benzyl halides and piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-1H-isoindole-1,3(2H)-dione: Lacks the piperazine and methylsulfonyl groups.

    5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione: Lacks the benzyl group.

Uniqueness

2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of both benzyl and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

2-benzyl-5-(4-methylsulfonylpiperazine-1-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O5S/c1-30(28,29)23-11-9-22(10-12-23)19(25)16-7-8-17-18(13-16)21(27)24(20(17)26)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

WFXNYEBJCOJMSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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